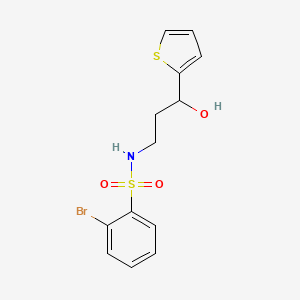

2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGXUUYPRIACCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-2-Carbaldehyde as a Starting Material

Thiophene-2-carbaldehyde undergoes a Henry reaction with nitromethane in the presence of a base (e.g., potassium carbonate) to yield β-nitro alcohol 1 (3-hydroxy-3-(thiophen-2-yl)-1-nitropropane). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to the primary amine 2 (3-hydroxy-3-(thiophen-2-yl)propan-1-amine).

Reaction Conditions:

- Henry Reaction: Thiophene-2-carbaldehyde (1 eq), nitromethane (2 eq), K₂CO₃ (1.2 eq), ethanol, reflux, 12 h.

- Reduction: 10% Pd/C (0.1 eq), H₂ (50 psi), ethanol, 25°C, 6 h.

Alternative Route via Grignard Addition

Thiophene-2-carbonyl chloride reacts with ethyl magnesium bromide to form a ketone intermediate, which is subsequently subjected to a Grignard addition with formaldehyde. Reductive amination (NaBH₃CN, NH₄OAc) yields the amine 2 .

Synthesis of 2-Bromobenzenesulfonyl Chloride

Bromination of Benzenesulfonyl Chloride

Direct bromination of benzenesulfonyl chloride using Br₂ in the presence of FeBr₃ at 0–5°C affords 2-bromobenzenesulfonyl chloride (3 ) with >85% regioselectivity.

Optimization Note: Excess bromine (1.5 eq) and controlled temperatures minimize di- and tri-substituted byproducts.

Sulfonamide Coupling Reaction

The amine 2 reacts with 2-bromobenzenesulfonyl chloride (3 ) in anhydrous dichloromethane (DCM) under basic conditions (pyridine or Et₃N) to form the target sulfonamide (Fig. 2).

Procedure:

- Dissolve 2 (1 eq) and 3 (1.1 eq) in DCM (10 mL/mmol).

- Add pyridine (2 eq) dropwise at 0°C.

- Stir at room temperature for 6–8 h.

- Quench with ice-cold HCl (1M), extract with DCM, and purify via column chromatography (ethyl acetate/hexane, 1:3).

Yield: 68–72% after purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.21 (dd, J = 5.0, 1.0 Hz, 1H, ThH), 6.98–6.95 (m, 2H, ThH), 4.12 (t, J = 6.4 Hz, 1H, OH), 3.85–3.78 (m, 2H, CH₂NH), 2.72–2.65 (m, 2H, CH₂), 2.10–2.03 (m, 1H, CH).

- MS (ESI): m/z 377.1 [M+H]⁺ (calc. 376.3).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Henry Reaction | Thiophene-2-carbaldehyde | 72 | 98 | Short reaction time |

| Grignard | Thiophene-2-carbonyl chloride | 65 | 95 | Avoids nitro reduction step |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: This compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its unique chemical properties make it valuable in the development of new products.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Linker Diversity: The hydroxypropyl-thiophene linker in the target compound contrasts with enaminone or pyridyl-pyrazolyl linkers in analogs, which could influence conformational flexibility and pharmacokinetic properties .

- Heterocyclic Moieties : Thiazole, benzothiazole, and pyrimidine substituents in analogs correlate with enhanced antiproliferative activity, suggesting that the thiophene moiety in the target compound may offer similar advantages .

Physicochemical Properties

Data from analogous sulfonamides () provide insights:

- Melting Points : Bromo-substituted analogs (e.g., 2b) exhibit higher melting points (~92–192°C) compared to fluoro or chloro derivatives, likely due to increased molecular weight and halogen-based intermolecular interactions .

- NMR Signatures : The hydroxypropyl-thiophene moiety would produce distinct ¹H NMR signals for the -OH group (~1.5–2.5 ppm) and thiophene protons (~6.5–7.5 ppm) .

- Mass Spectrometry : A molecular ion peak near m/z 420–430 (estimated for C₁₃H₁₃BrN₂O₃S₂) is expected, consistent with bromine’s isotopic pattern .

Antiproliferative Activity

Thiophene-linked sulfonamides demonstrate potent activity against human breast cancer, with IC₅₀ values as low as 9.39 μM (compound 29) . The bromo substituent in the target compound may enhance DNA intercalation or kinase inhibition, similar to brominated pyridyl-pyrazolyl analogs .

Kinase Inhibition

Sulfonamides with heterocyclic moieties (e.g., thiazole, pyrimidine) exhibit kinase inhibitory effects, particularly against tyrosine kinases involved in cancer progression . The thiophene group may mimic adenine in ATP-binding pockets, a mechanism observed in kinase inhibitors like imatinib .

Pharmacokinetic Profile

While direct data are unavailable, the hydroxypropyl linker may improve aqueous solubility compared to purely aromatic analogs. Bromine’s lipophilicity could enhance membrane permeability but may require optimization to balance bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide?

- Methodological Answer : Multi-step synthesis protocols should prioritize regioselective bromination and sulfonamide coupling. For example, a nucleophilic substitution reaction between 3-hydroxy-3-(thiophen-2-yl)propylamine and 2-bromobenzenesulfonyl chloride can be conducted under anhydrous conditions with triethylamine as a base. Purification via column chromatography (e.g., petroleum ether/dichloromethane mixtures) improves purity, as demonstrated in analogous sulfonamide syntheses . Reaction parameters (temperature, stoichiometry) must be rigorously controlled to minimize byproducts like N-alkylated derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly to confirm stereochemistry at the 3-hydroxypropyl moiety and sulfonamide geometry .

- Spectroscopy : Employ / NMR to verify the thiophene ring protons (δ 6.8–7.5 ppm) and benzenesulfonamide aromatic signals. High-resolution mass spectrometry (HRMS) confirms molecular weight integrity.

- Wavefunction analysis : Tools like Multiwfn can map electrostatic potential surfaces to validate electron density distributions around the bromine and sulfonamide groups .

Q. How can computational methods predict the compound’s electronic properties?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP combining Becke’s exact exchange and Lee-Yang-Parr correlation ) accurately models frontier molecular orbitals (HOMO/LUMO) and charge transfer dynamics. Basis sets like 6-311++G(d,p) are recommended for sulfur and bromine atoms. Solvent effects (e.g., polarizable continuum models) refine predictions of solubility and reactivity.

Advanced Research Questions

Q. What mechanistic insights can molecular docking provide for this compound’s biological activity?

- Methodological Answer : AutoDock Vina enables efficient docking simulations to identify potential protein targets (e.g., enzymes or receptors). Prepare the ligand by optimizing its 3D conformation (Merck Molecular Force Field) and assign partial charges via Multiwfn . Dock against crystallographic structures of bacterial dihydropteroate synthase (DHPS) or carbonic anhydrase, given sulfonamides’ known inhibition of these enzymes. Analyze binding poses for hydrogen bonds between the sulfonamide group and active-site residues (e.g., Zn in carbonic anhydrase).

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Experimental validation : Perform dose-response assays (e.g., MIC tests for antimicrobial activity) to confirm computational predictions. For discrepancies, assess compound stability under assay conditions (e.g., pH-dependent hydrolysis of the sulfonamide group).

- Revisiting computational models : Adjust DFT parameters (e.g., solvent model, dispersion corrections) if experimental logP or pKa deviates significantly from predictions.

- Synchrotron-based studies : Use X-ray absorption spectroscopy to probe bromine’s electronic environment, which may influence binding kinetics .

Q. What strategies differentiate this compound’s reactivity from analogs with furan or pyridine substituents?

- Methodological Answer :

- Comparative DFT analysis : Calculate Fukui indices to compare electrophilic/nucleophilic sites. The thiophene’s sulfur atom enhances π-stacking interactions, unlike furan’s oxygen, which may reduce metabolic stability .

- Experimental kinetics : Monitor substitution reactions (e.g., bromine displacement) under nucleophilic conditions. The thiophene ring’s electron-rich nature may accelerate SNAr reactions compared to pyridine-containing analogs.

- Biological profiling : Test against isogenic bacterial strains to isolate substituent-specific effects (e.g., thiophene vs. furan on membrane penetration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.